molecular formula C4H9NO B077924 1-Amino-3-buten-2-OL CAS No. 13269-47-1

1-Amino-3-buten-2-OL

Cat. No.: B077924
CAS No.: 13269-47-1
M. Wt: 87.12 g/mol
InChI Key: VEPSIZZAILVTSD-UHFFFAOYSA-N
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Description

1-Amino-3-buten-2-OL is an organic compound with the molecular formula C4H9NO. It is a versatile compound used in various fields of scientific research and industry. The compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a butene chain, making it a valuable intermediate in organic synthesis .

Safety and Hazards

The safety data sheet for “1-Amino-3-buten-2-OL” indicates that it is a highly flammable liquid and vapor . It can cause skin irritation, serious eye irritation, and may be harmful if inhaled . It may also cause respiratory irritation . Therefore, it should be handled with care, using appropriate safety measures.

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-buten-2-OL can be synthesized through several methods. One common approach involves the reaction of 3-buten-2-one with ammonia or an amine under controlled conditions. This reaction typically requires a catalyst and is carried out at elevated temperatures to ensure high yield .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and increase efficiency. The process may include steps such as purification and distillation to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-buten-2-OL undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 1-Amino-3-buten-2-OL is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and pharmaceutical applications .

Properties

IUPAC Name

1-aminobut-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c1-2-4(6)3-5/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPSIZZAILVTSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10283721
Record name 1-AMINO-3-BUTEN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13269-47-1
Record name NSC33061
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-AMINO-3-BUTEN-2-OL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10283721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1-Amino-3-buten-2-ol in antithyroid research?

A: this compound is not inherently an antithyroid compound itself. Its significance lies in its role as a crucial precursor in synthesizing DL-5-vinyloxazolidine-2-thione, commonly known as goitrin [, ]. Goitrin is a naturally occurring compound with known antithyroid properties. Researchers have developed efficient synthetic routes for this compound, which directly facilitates the production of goitrin for further study [, ]. This is particularly important as it enables a controlled and scalable synthesis of goitrin, unlike relying solely on natural sources.

Q2: Can you describe a method for synthesizing this compound?

A: One effective method involves a multi-step process []:

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